1-Bromohexane-5,5,6,6,6-D5
Description
Significance of Deuterium (B1214612) Labeling in Modern Chemical Science
Deuterium labeling, the substitution of hydrogen atoms with deuterium atoms, has a broad and significant impact across numerous scientific disciplines, including medicinal chemistry, materials science, and analytical chemistry. acs.orgclearsynth.com This technique is instrumental in elucidating reaction pathways, understanding the pharmacokinetics of drugs, and enhancing the properties of organic materials. acs.orgthalesnano.com
Distinctive Advantages of Deuterium Over Other Isotopic Tracers in Organic Systems
Deuterium offers several unique advantages as an isotopic tracer in organic systems. One of the most significant is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond leads to slower reaction rates when a C-H bond cleavage is involved in the rate-determining step. symeres.comresearchgate.net This effect is a cornerstone of mechanistic studies, providing invaluable information about reaction transition states. symeres.comthalesnano.com
From a practical standpoint, deuterium, typically in the form of deuterium oxide (D₂O), is the most affordable stable isotope for analytical studies, making it more accessible for large-scale experiments compared to isotopes like ¹³C or ¹⁵N. zeochem.com Furthermore, deuterium is non-radioactive and considered harmless, allowing for safe application in environmental and in vivo studies. zobodat.atzeochem.com The distinct mass difference between hydrogen and deuterium also simplifies analysis by mass spectrometry. wikipedia.org
Overview of Deuterated Alkyl Halides in Contemporary Organic Synthesis
Deuterated alkyl halides are versatile and widely utilized reagents in modern organic synthesis. acs.orgsci-hub.se Their importance stems from their dual role as mechanistic probes and as precursors for the synthesis of more complex deuterated molecules. acs.orgclearsynth.comacs.org The ability to introduce deuterium at specific, well-defined positions within an alkyl chain makes them invaluable building blocks. sci-hub.se
General Utility as Mechanistic Probes and Precursor Reagents
The presence of deuterium in an alkyl halide allows chemists to track the fate of the alkyl group through a reaction sequence. acs.orgclearsynth.comacs.org This is particularly useful for studying reaction mechanisms involving radical intermediates or nucleophilic substitution, where the position of the deuterium label can reveal key details about the reaction pathway. acs.orgnih.gov
Furthermore, deuterated alkyl halides serve as crucial starting materials for the synthesis of a wide array of isotopically labeled compounds. osaka-u.ac.jp They can be used in reactions such as Grignard reagent formation, cross-coupling reactions, and nucleophilic substitutions to introduce a deuterated alkyl chain into a target molecule. atamanchemicals.comatamankimya.com This is essential for producing internal standards for quantitative mass spectrometry, which improve the accuracy of analytical measurements, and for synthesizing deuterated drug candidates to study their metabolic fate. acs.orgclearsynth.comthalesnano.com
Structural Context of 1-Bromohexane (B126081) as a Primary Alkyl Halide Scaffold for Deuteration
1-Bromohexane is a primary alkyl halide, meaning the bromine atom is attached to a carbon atom that is bonded to only one other carbon atom. libretexts.org This structural feature makes it a relatively simple and reactive scaffold for chemical modifications. atamanchemicals.com The C-Br bond is susceptible to nucleophilic attack and can participate in a variety of coupling reactions, making 1-bromohexane a useful precursor in organic synthesis. atamanchemicals.comatamankimya.com
The linear six-carbon chain of 1-bromohexane provides a non-branched aliphatic backbone. wikipedia.org This simple structure is advantageous for deuteration studies as it allows for the clear interpretation of spectroscopic data, such as NMR, without the complexities of branched isomers. synmr.in Its utility as a starting material for introducing a hexyl group into other molecules is well-established. atamankimya.comrsc.org
Rationale for Site-Specific Deuteration in 1-Bromohexane-5,5,6,6,6-D5
The specific placement of five deuterium atoms at the C5 and C6 positions of the 1-bromohexane molecule, creating this compound, is a deliberate strategy driven by specific research objectives. Site-selective deuteration allows scientists to probe particular aspects of a molecule's behavior or a reaction's mechanism without altering the entire structure. nih.govresearchgate.net
One primary reason for this specific deuteration pattern is to investigate metabolic pathways. In drug metabolism studies, for instance, oxidation often occurs at or near the terminal end of an alkyl chain. By placing a "metabolic block" of deuterium atoms at the C5 and C6 positions, researchers can slow down or prevent oxidation at these sites due to the kinetic isotope effect. symeres.comclearsynth.com This helps to identify the sites of metabolism and can lead to the development of more stable drug analogues. acs.orgclearsynth.com
Additionally, this specific labeling pattern can be used to elucidate reaction mechanisms. For example, in reactions involving the entire alkyl chain, the deuterium labels at the terminus can act as a spectroscopic marker to follow the fate of that specific part of the molecule. This can provide insights into intramolecular rearrangements or fragmentation pathways. The development of methods for the site-selective deuteration of alkyl halides is an active area of research, with various catalytic systems being developed to achieve high precision and efficiency. sci-hub.sedicp.ac.cnrsc.org
Data Tables
Table 1: Physical Properties of 1-Bromohexane
| Property | Value |
| Molecular Formula | C₆H₁₃Br |
| Molar Mass | 165.07 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 154-158 °C |
| Melting Point | -85 °C |
| Density | 1.176 g/mL at 25 °C |
| Solubility in Water | Insoluble |
Source: atamankimya.comwikipedia.orgnih.gov
Table 2: Properties of 1-Bromohexane-d13 (Fully Deuterated)
| Property | Value |
| Linear Formula | CD₃(CD₂)₄CD₂Br |
| Molecular Weight | 178.15 g/mol |
| Isotopic Purity | 98 atom % D |
| Density | 1.269 g/mL at 25 °C |
| Boiling Point | 154-158 °C |
| Melting Point | -85 °C |
Source: sigmaaldrich.com
Structure
3D Structure
Properties
Molecular Formula |
C6H13Br |
|---|---|
Molecular Weight |
170.10 g/mol |
IUPAC Name |
6-bromo-1,1,1,2,2-pentadeuteriohexane |
InChI |
InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i1D3,2D2 |
InChI Key |
MNDIARAMWBIKFW-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCCBr |
Canonical SMILES |
CCCCCCBr |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromohexane 5,5,6,6,6 D5
General Strategies for Deuterium (B1214612) Incorporation into Alkyl Chains
The introduction of deuterium into alkyl chains is a critical process for creating isotopically labeled internal standards for mass spectrometry, elucidating reaction mechanisms, and enhancing the metabolic stability of pharmaceuticals. google.comrsc.org Several robust methods have been developed, each with distinct advantages and mechanisms.
Dehalogenative deuteration is a direct and efficient method for incorporating deuterium by replacing a halogen atom with a deuterium atom. rsc.org This approach is particularly valuable for the deuteration of unactivated alkyl halides, which can be challenging substrates. rsc.orgnih.gov A common and cost-effective deuterium source for these reactions is deuterium oxide (D₂O). rsc.orgnih.govacs.org
Various catalytic systems have been developed to facilitate this transformation:
Zinc-mediated Dehalogenation : A method utilizing zinc powder in conjunction with D₂O provides an economical and efficient protocol for deuterating a wide range of alkyl halides under mild conditions. acs.orgnih.gov Mechanistic studies suggest the process involves a radical mechanism leading to the formation of organozinc intermediates, which are then readily hydrolyzed by D₂O. acs.orgnih.gov
Photoredox Catalysis : Photo-induced methods offer a powerful alternative. For instance, using a phosphine-mediated halogen-atom transfer (XAT) reagent in a photoredox system allows for the effective dehalogenative deuteration of diverse alkyl halides. rsc.org This technique can overcome the challenges posed by the low reduction potentials of unactivated alkyl halides. rsc.orgnih.gov
Mechanochemical Piezoelectric Catalysis : An innovative mechanochemical strategy employs piezoelectric materials to catalyze the deuteration of both activated and unactivated alkyl halides using D₂O. nih.gov This method is initiated by a single-electron oxidation pathway and demonstrates high deuterium incorporation with good yields. nih.gov
These methods showcase the versatility of dehalogenative deuteration, with high levels of deuterium incorporation (up to 97%) being achievable in many cases. acs.org
Metal-catalyzed hydrogen-deuterium exchange (HDE) represents a powerful strategy for direct C-H bond deuteration, replacing protium with deuterium. researchgate.net This approach can be applied late in a synthetic sequence and often uses readily available deuterium sources like D₂O or D₂ gas. researchgate.netnih.gov A variety of transition metals have been shown to effectively catalyze HDE reactions.
| Metal Catalyst | Deuterium Source | Substrate Scope | Key Features |
| Ruthenium | D₂O | Primary/secondary amines, alcohols | Can achieve regioselective deuteration at the α-position to a nitrogen atom. google.com |
| Iridium | D₂ gas | General C-H bonds | Highly active catalysts, such as Crabtree's catalyst, facilitate HDE via reversible oxidative addition. researchgate.netyoutube.com |
| Rhodium | Deuterated solvents | Olefins, alkyl groups | Can catalyze H/D exchange in various positions, including vinylic and alkyl groups. acs.org |
| Palladium | D₂O | Alkyl side chains of aromatics | Heterogeneous Pd/C catalysts are effective for HDE. acs.org |
| Manganese/Iron | D₂O | Alcohols | Earth-abundant metal pincer complexes allow for regioselective deuteration at α and/or β positions. rsc.org |
Homogeneous and heterogeneous metal catalysts have been explored for HDE. rsc.org For example, ruthenium catalysts are effective for the regiospecific deuteration of aliphatic amines at the alpha-position to the amine-nitrogen. google.com Iridium-based systems, known as Kerr's catalysts, are highly efficient for HDE using D₂ gas. researchgate.net The choice of catalyst can influence the regioselectivity of the exchange, a critical factor in targeted deuteration. rsc.org
Radical-mediated pathways offer another effective route for reductive deuteration, particularly from alkyl halides. These methods involve the generation of a carbon-centered radical, which then abstracts a deuterium atom from a donor source.
Key approaches include:
Thiyl Radical Catalysis : Under visible-light irradiation, thiyl radicals generated from disulfides can catalyze the dehalogenative deuteration of a broad range of alkyl and aryl bromides. rsc.org This method proceeds via a halogen-atom transfer (XAT) mechanism. rsc.org
Phosphoranyl Radical Assistance : A photo-induced method utilizing a phosphoranyl radical can overcome the high reduction potentials of alkyl halides, enabling the deuteration of unactivated secondary alkyl bromides with high yields and deuterium incorporation. nih.gov
Copper-Catalyzed Systems : In some systems, a copper catalyst can oxidize a tertiary amine to generate an α-aminoalkyl radical, which then drives the XAT process to release the desired alkyl radical for subsequent deuteration. researchgate.net
These radical-based methods are valuable for their ability to functionalize a wide array of substrates under mild conditions. rsc.org
In contrast to direct HDE or dehalogenative deuteration on a final molecule, a multi-step synthesis involves the use of pre-deuterated building blocks. nih.gov This "bottom-up" approach provides precise control over the location of deuterium incorporation. nih.govnih.gov
This strategy can involve:
Using Commercially Available Deuterated Reagents : Simple deuterated building blocks, such as those produced through isotopic exchange processes, can be incorporated into a larger molecular framework through standard synthetic transformations. nih.govbeilstein-archives.org
Synthesis of Custom Deuterated Building Blocks : When specific deuteration patterns are required that are not commercially available, custom precursors must be synthesized. nih.gov For example, alkyl-substituted thianthrenium salts can be used to efficiently and selectively introduce deuterium at the α-position of alkyl chains, which can then be used in further coupling reactions. nih.gov
While potentially longer and more costly, this method offers unparalleled control over the site-specificity of deuteration, which is crucial for synthesizing complex isotopically labeled molecules. nih.govnih.gov
Targeted Synthesis of 1-Bromohexane-5,5,6,6,6-D5
The synthesis of this compound requires a strategy that can selectively introduce five deuterium atoms at the C5 and C6 positions of a hexane (B92381) chain, leaving the C1 position available for bromination. This high degree of regioselectivity points towards a multi-step synthesis using a selectively deuterated precursor.
Achieving regioselective deuteration at the unactivated C5 and C6 positions of a hexane chain is a significant challenge. researchgate.net Direct HDE methods often lack the required site-specificity for such a precise labeling pattern. Therefore, the synthetic design must incorporate a directing group or a precursor with inherent reactivity at the desired positions.
A plausible synthetic strategy would involve the following conceptual steps:
Precursor Selection : Start with a six-carbon chain precursor that has a functional group at or near the C5/C6 end. A ketone or an unsaturated bond is an ideal candidate to direct deuteration. For example, a methyl ketone can act as a traceless activating group for deuteration. researchgate.netorganic-chemistry.org
Regioselective Deuteration : Employ a method that facilitates exhaustive H-D exchange adjacent to the activating functional group. Base-catalyzed keto-enol tautomerism in the presence of D₂O is a classic and effective method for deuterating all α-hydrogens of a ketone. mdpi.com
Functional Group Manipulation : After deuteration, the activating group must be removed or converted. For instance, a ketone could be reduced to a hydroxyl group.
Final Bromination : The terminal functional group (e.g., a primary alcohol) can then be converted to the desired bromide at the C1 position. Standard methods for converting primary alcohols to alkyl bromides, such as treatment with hydrogen bromide and sulfuric acid, are well-established. prepchem.com
For example, starting with 5-oxohexan-1-ol, one could first protect the hydroxyl group. Then, base-catalyzed exchange with D₂O would install three deuterium atoms at the C6 methyl group. Subsequent reduction of the ketone would introduce two more deuterium atoms at C5. Finally, deprotection and conversion of the primary alcohol at C1 to a bromide would yield the target molecule, this compound. This multi-step approach, while complex, provides the necessary control for the regioselective synthesis of this specifically labeled compound. rsc.org
Optimization of Deuterium Source and Reaction Conditions
The selection of an appropriate deuterium source is a critical first step in the synthesis of deuterated compounds, with both economic and practical implications. nih.gov Deuterium oxide (D₂O), or heavy water, is frequently favored due to its relative low cost and availability compared to other sources like deuterium gas (D₂). nih.govmdpi.com The use of D₂O as the primary deuterium donor is a cornerstone of many hydrogen/deuterium (H/D) exchange reactions. mdpi.com
Optimizing reaction conditions is paramount for achieving high levels of deuterium incorporation. Key parameters that are typically adjusted include:
Temperature: H/D exchange reactions on alkanes often require elevated temperatures to overcome the activation energy of C-H bond cleavage. For instance, some metal-catalyzed deuteration reactions are conducted at temperatures ranging from room temperature to 120°C or higher. rsc.orgnih.gov
Pressure: While many transfer deuteration methods are designed to avoid the use of high-pressure D₂ gas for safety reasons mdpi.com, pressure can still be a factor in reactions where D₂ is generated in situ.
Solvent System: The choice of solvent can influence catalyst activity and substrate solubility. For H/D exchange in alkyl halides, solvent systems such as a mixture of acetonitrile and D₂O are sometimes employed. researchgate.net In other cases, deuterated alcohols like isopropanol-d8 are used in conjunction with D₂O. researchgate.net
Reaction Time: The duration of the reaction is optimized to maximize deuterium incorporation while minimizing potential side reactions or degradation of the product. Reaction times can range from several hours to 72 hours. researchgate.net
For the synthesis of this compound, a typical approach would involve the H/D exchange on a suitable precursor. An alternative strategy involves the dehalogenative deuteration of an appropriate di- or poly-halogenated hexane derivative using D₂O as the deuterium source. nih.govacs.org This method can be efficient and economical for creating deuterium-labeled compounds under mild conditions. nih.govacs.org
| Deuterium Source | Advantages | Disadvantages |
|---|---|---|
| Deuterium Oxide (D₂O) | Economical, readily available, safe to handle. nih.govmdpi.com | May require catalysts for activation, potential for back-exchange. |
| Deuterium Gas (D₂) | Highly reactive, can lead to high incorporation levels. | Expensive, flammable, requires specialized high-pressure equipment. mdpi.com |
| Deuterated Solvents (e.g., Methanol-d4) | Can act as both solvent and deuterium source. | Higher cost, may complicate purification. |
| Deuterated Reagents (e.g., NaBD₄) | Used for specific chemical transformations (e.g., reduction). | Expensive, stoichiometric use. |
Catalytic Systems Employed for Efficient Deuterium Labeling
Catalysis is essential for facilitating the H/D exchange on unactivated C(sp³)–H bonds, such as those in a hexane chain. Transition metal catalysts are widely employed for this purpose.
Heterogeneous Catalysts: These are solid-phase catalysts that are easily separated from the reaction mixture. Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Rhodium on carbon (Rh/C) are commonly used. mdpi.comrsc.orgrsc.org For instance, a combination of Pt/C and Rh/C has been shown to be effective for the multiple deuteration of alkanes. rsc.orgresearchgate.netrsc.org A Pd/C-Al system in D₂O can be used to generate D₂ gas in situ, providing a safe and efficient method for H/D exchange. mdpi.com
Homogeneous Catalysts: These catalysts are soluble in the reaction medium. Iridium and Ruthenium complexes have demonstrated high efficiency in H/D exchange reactions, often showing excellent regioselectivity. nih.govresearchgate.netresearchgate.net For example, certain palladium complexes are used for directed C–H functionalization, although achieving this at a terminal position without a directing group can be challenging. nih.govnih.gov
Photocatalysis: Emerging methods utilize visible-light photoredox catalysis for the deuterodehalogenation of alkyl halides, offering a mild and efficient route to deuterated alkanes. nih.gov
For the specific regioselective deuteration required for this compound, the choice of catalyst is critical. The catalyst must activate the C-H bonds at the C5 and C6 positions without affecting the C-Br bond or other positions on the alkyl chain. Often, this is achieved by exploiting the slightly different reactivity of primary (C6) versus secondary (C5) C-H bonds.
Advanced Techniques for Product Isolation and Purification
After synthesis, the isolation and purification of the target deuterated compound from the reaction mixture, unreacted starting materials, and catalyst residues is a critical step to ensure high chemical purity. moravek.com
Standard purification techniques include:
Extraction and Washing: The crude product is typically extracted into an organic solvent and washed with water to remove D₂O and other water-soluble impurities.
Filtration: To remove heterogeneous catalysts like Pd/C, the reaction mixture is filtered. rsc.org
Distillation: Given that 1-bromohexane (B126081) is a liquid, distillation can be an effective method for purification.
For achieving high isotopic and chemical purity, more advanced techniques are often necessary:
Flash Chromatography: This technique is widely used for purifying organic compounds, including deuterated products, by separating them based on polarity. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation and is essential for ensuring the purity of isotopically labeled compounds, particularly in pharmaceutical applications. acs.orgresearchgate.net Reversed-phase HPLC is a common mode used for this purpose. nih.gov
Gas Chromatography (GC): GC can be employed to separate deuterated compounds from their non-deuterated counterparts, taking advantage of the slight differences in volatility and retention times. researchgate.netnih.gov
Supercritical Fluid Chromatography (SFC): SFC is an emerging technique that can reduce the problem of hydrogen back-exchange during purification, which can be an issue with HPLC when aqueous mobile phases are used. jascoinc.com
Assessment of Deuterium Incorporation and Isotopic Purity
A comprehensive analysis is required to confirm the success of the deuteration reaction. This involves quantifying the amount of deuterium incorporated into the molecule and verifying that it is located at the desired positions.
Analytical Techniques for Quantitative Determination of Deuterium Content (Atom %D)
The isotopic purity, often expressed as Atom % Deuterium (Atom %D), is a measure of the percentage of deuterium at a specific site or in the molecule as a whole. The primary techniques for this quantitative analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Proton NMR (¹H NMR): This is one of the most direct ways to determine deuterium incorporation. The integration of the proton signal at a specific position will decrease proportionally to the extent of deuteration. By comparing the integral of a deuterated position to a non-deuterated position (an internal standard), the percentage of deuterium incorporation can be calculated. researchgate.netmdpi.comresearchgate.net
Deuterium NMR (²H NMR): This technique directly observes the deuterium nuclei. The presence of a signal in the ²H NMR spectrum confirms that deuteration has occurred. mdpi.comwikipedia.org Quantitative ²H NMR can be used to determine the relative abundance of deuterium at different sites. rug.nl
| Technique | Principle | Information Provided |
|---|---|---|
| ¹H NMR | Measures the decrease in proton signal intensity upon H/D exchange. researchgate.net | Site-specific %D incorporation. |
| ²H NMR | Directly detects deuterium nuclei, confirming incorporation. wikipedia.orgmagritek.com | Confirms presence and location of deuterium; can be quantitative. |
| Mass Spectrometry (MS) | Measures the mass increase due to deuterium incorporation. khanacademy.org | Overall deuterium content and distribution of isotopologues. |
Verification of Regioselective Deuteration
For this compound, it is crucial to confirm that the five deuterium atoms are located exclusively at the C5 and C6 positions. NMR spectroscopy is the definitive tool for this verification.
By analyzing the ¹H NMR spectrum, the disappearance or significant reduction of the signals corresponding to the protons at C5 (the CH₂) and C6 (the CH₃) would confirm that deuteration occurred at these positions. nih.gov The signals for the protons at positions C1 through C4 should remain unchanged.
Similarly, the ²H NMR spectrum would show signals at chemical shifts corresponding to the C5 and C6 positions, providing direct evidence of regioselective deuteration. wikipedia.orgnih.gov The absence of deuterium signals at other positions confirms the high regioselectivity of the synthetic method. This level of detailed structural analysis ensures the identity and purity of the final isotopically labeled compound.
Spectroscopic Characterization and Advanced Analytical Applications of 1 Bromohexane 5,5,6,6,6 D5
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure. In the context of deuterated compounds like 1-Bromohexane-5,5,6,6,6-D5, NMR offers unique advantages.
The substitution of protons with deuterium (B1214612) atoms significantly simplifies ¹H NMR spectra. pharmatutor.org Since deuterium resonates at a much different frequency than protons, the signals corresponding to the deuterated positions disappear from the ¹H NMR spectrum. pharmatutor.orghuji.ac.il In the case of this compound, the complex multiplets that would arise from the protons at positions 5 and 6 are absent. This spectral simplification allows for unambiguous assignment of the remaining proton signals at positions 1 through 4. pharmatutor.org
The coupling between neighboring protons is also affected. pharmatutor.org With the protons at C5 and C6 replaced by deuterium, the multiplicity of the signal for the protons at C4 is reduced, further clarifying the spectrum. pharmatutor.org This simplification is crucial for accurately determining the chemical shifts and coupling constants of the remaining protons, providing valuable structural information.
In ¹³C NMR spectroscopy, the presence of deuterium atoms introduces distinct effects that provide additional structural information. The carbon atoms directly bonded to deuterium (C5 and C6 in this compound) exhibit characteristic splitting patterns due to one-bond carbon-deuterium (¹³C-²H) coupling. blogspot.comhuji.ac.il A CD group appears as a 1:1:1 triplet, a CD₂ group as a 1:2:3:2:1 quintet, and a CD₃ group as a 1:3:6:7:6:3:1 septet. blogspot.com These distinct multiplicities confirm the location of deuterium labeling.
Furthermore, deuterium substitution causes a small upfield shift in the resonance of the attached carbon, known as an isotope shift. organicchemistrydata.orgblogspot.com Longer-range isotope effects can also be observed on neighboring carbon atoms, providing further structural confirmation. nih.govrsc.orgnih.gov However, the signals for deuterated carbons can be more difficult to observe due to longer relaxation times and the splitting of the signal into multiplets, which reduces the signal-to-noise ratio. blogspot.com
Table 1: Predicted ¹³C NMR Splitting Patterns in this compound
| Carbon Position | Attached Groups | Predicted ¹³C NMR Signal Multiplicity |
| C1 | CH₂Br | Singlet (in proton-decoupled spectrum) |
| C2 | CH₂ | Singlet (in proton-decoupled spectrum) |
| C3 | CH₂ | Singlet (in proton-decoupled spectrum) |
| C4 | CH₂ | Singlet (in proton-decoupled spectrum) |
| C5 | CD₂ | Quintet |
| C6 | CD₃ | Septet |
Direct observation of the deuterium signal through ²H NMR spectroscopy offers a powerful method for studying molecular dynamics and the local environment of the labeled site. wikipedia.orgnih.gov The chemical shift range in ²H NMR is similar to that of ¹H NMR, allowing for the identification of the deuterated functional groups. huji.ac.ilsigmaaldrich.com For this compound, distinct signals would be expected for the CD₂ group at C5 and the CD₃ group at C6.
The linewidths in ²H NMR are sensitive to the rate of molecular motion. huji.ac.ilnih.gov By analyzing the quadrupolar relaxation of the deuterium nuclei, information about the rotational correlation times and the flexibility of the hexyl chain can be obtained. nih.gov This makes ²H NMR a valuable tool for studying the mobility of different parts of the molecule. nih.gov
Deuterium labeling is highly beneficial in advanced multi-dimensional NMR experiments, which are used to analyze complex molecules and their interactions. wikipedia.org In techniques like Heteronuclear Single Quantum Coherence (HSQC), which correlates the chemical shifts of protons and directly attached heteronuclei (like ¹³C), the absence of protons at the deuterated sites simplifies the resulting spectrum. cdnsciencepub.com
This simplification reduces spectral overlap, which is a common challenge in the analysis of large or complex molecules. wikipedia.orgcell.com By selectively deuterating parts of a molecule, specific correlations can be isolated and studied in more detail. For instance, in a system where this compound is interacting with another molecule, deuterium labeling can help to identify the specific points of interaction by observing changes in the NMR signals of the non-deuterated portions of the molecule. cell.com
Mass Spectrometry (MS) for Isotopic and Structural Analysis
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. For isotopically labeled molecules like this compound, it provides precise information about the extent and location of deuterium incorporation.
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or five decimal places. alevelchemistry.co.ukmeasurlabs.comlibretexts.org This precision allows for the unambiguous determination of the molecular formula of a compound by distinguishing between molecules with the same nominal mass but different elemental compositions. libretexts.org
For this compound, HRMS can confirm the presence of five deuterium atoms by the corresponding increase in molecular weight compared to its non-deuterated counterpart. The exact mass of deuterium (2.01410 u) is slightly more than twice that of protium (1.00783 u), leading to a significant mass difference that is easily detectable by HRMS. nih.gov
Furthermore, HRMS can be used to determine the isotopic purity of the labeled compound. researchgate.net By analyzing the relative intensities of the mass peaks corresponding to molecules with different numbers of deuterium atoms, the percentage of this compound in a sample can be accurately quantified. nih.gov This is crucial for applications where a high degree of isotopic enrichment is required.
Utilization of this compound as an Internal Standard in Quantitative Analytical Assays
In the field of analytical chemistry, particularly in quantitative assays using mass spectrometry (MS), the precision and accuracy of measurements are paramount. clearsynth.com The use of an internal standard (IS) is a critical practice to ensure the reliability of quantitative data by correcting for variability throughout the analytical process. scioninstruments.comresearchgate.net Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard for quantitative mass spectrometry. scioninstruments.com These standards are compounds that are chemically identical to the analyte of interest but have one or more atoms replaced with a heavier stable isotope, in this case, deuterium replacing hydrogen. clearsynth.com
The primary advantage of using a deuterated analog like this compound is that its physicochemical properties are nearly identical to the non-labeled analyte (1-Bromohexane). nih.gov This similarity ensures that it behaves in the same manner during sample preparation, extraction, and chromatographic separation. nih.gov Consequently, any loss of analyte during these steps is mirrored by a proportional loss of the internal standard, allowing for accurate correction. texilajournal.com
One of the most significant challenges in quantitative analysis, especially with complex matrices like biological fluids or environmental samples, is the "matrix effect". clearsynth.comscioninstruments.com This phenomenon occurs when other components in the sample either enhance or suppress the ionization of the analyte in the mass spectrometer's source, leading to inaccurate measurements. scioninstruments.com Because a deuterated internal standard co-elutes with the analyte and has the same ionization efficiency, it experiences the same matrix effects. nih.govtexilajournal.com By comparing the signal of the analyte to the known concentration of the deuterated internal standard, these effects can be effectively normalized, leading to highly accurate and reproducible results. clearsynth.comlcms.cz The use of deuterated analogues as internal standards has been shown to resolve issues of quantitative accuracy when analyzing compounds in differing complex matrices. lcms.cz
The table below summarizes the key advantages of using deuterated compounds like this compound as internal standards in quantitative assays.
| Feature | Benefit in Quantitative Analysis |
| Chemical and Physical Similarity | Behaves identically to the analyte during sample preparation (e.g., extraction, derivatization) and chromatography, ensuring that any procedural losses are mirrored. nih.gov |
| Co-elution | Elutes at the same retention time as the analyte in liquid chromatography (LC) or gas chromatography (GC), ensuring both are subjected to the same conditions at the same time. texilajournal.com |
| Identical Ionization Efficiency | Experiences the same degree of ionization enhancement or suppression (matrix effects) as the analyte in the mass spectrometer source. scioninstruments.com |
| Mass Difference | Easily distinguished from the analyte by the mass spectrometer due to the mass difference from the incorporated deuterium atoms, allowing for simultaneous detection without signal overlap. clearsynth.com |
| Improved Accuracy and Precision | Compensates for variations in sample handling, instrument response, and matrix effects, leading to more reliable and reproducible quantification. researchgate.netlcms.cz |
Fragmentation Pathway Analysis and Deuterium Scrambling in MS/MS Studies
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, which involves the fragmentation of a selected precursor ion to generate a characteristic spectrum of product ions. nih.gov The analysis of the fragmentation pathways of this compound provides valuable information for its identification and for understanding the behavior of deuterated molecules in the gas phase. The knowledge of fragmentation is highly useful for selecting specific fragments when developing MS-based analytical methods for trace-level determination. scispace.com
However, a significant complication in the MS/MS analysis of deuterated compounds is the phenomenon of hydrogen/deuterium (H/D) scrambling. nih.gov H/D scrambling is the intramolecular migration of hydrogen and deuterium atoms within the ion prior to or during fragmentation. uu.nl This randomization can obscure the original position of the deuterium label, complicating the interpretation of fragment ions and the effort to pinpoint the location of the label. nih.govspectroscopyonline.com
The extent of H/D scrambling is influenced by several factors, including the structure of the molecule, the type of ionization, and the method used to induce fragmentation. uu.nl Collision-induced dissociation (CID), a common fragmentation technique, often imparts enough internal energy to the ion to facilitate H/D scrambling before dissociation occurs. spectroscopyonline.com Studies have shown that the energetics required for dissociation in CID can be sufficient to allow hydrogen atoms to participate in the scrambling process. nih.gov
Alternative fragmentation methods have been investigated to minimize this issue. Techniques like electron-capture dissociation (ECD) and electron-transfer dissociation (ETD) are considered "softer" methods that can, under certain conditions, induce fragmentation without significant scrambling. spectroscopyonline.com
The table below compares different MS/MS activation techniques and their general tendency to cause H/D scrambling.
| MS/MS Activation Method | Mechanism | H/D Scrambling Tendency | Application Notes |
| Collision-Induced Dissociation (CID) | Ion is accelerated and collides with a neutral gas, increasing its internal energy and causing fragmentation. | High | Widely used, but the high energy input often leads to extensive scrambling, complicating positional analysis of isotopes. nih.govspectroscopyonline.com |
| Electron Capture Dissociation (niECD) | Low-energy electrons are captured by multiply charged positive ions, leading to fragmentation. | Moderate to Low | Generally results in less scrambling than CID. niECD has been shown to be superior in minimizing hydrogen migration in some cases. nih.gov |
| Electron Detachment Dissociation (EDD) | Involves the detachment of an electron from a negative ion, leading to a radical species that then fragments. | Moderate | Demonstrates moderate H/D scrambling. nih.gov |
| Infrared Multiphoton Dissociation (IRMPD) | Ions are irradiated with infrared photons, leading to a gradual increase in internal energy and subsequent fragmentation. | Variable | The extent of scrambling can depend on the rate of energy deposition. |
Other Advanced Spectroscopic Methodologies for Isotope Effect Studies
While mass spectrometry is crucial for analyzing fragmentation and for quantitative studies using deuterated standards, other spectroscopic techniques are powerful tools for investigating the consequences of isotopic substitution, known as isotope effects. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly effective method for studying deuterium isotope effects on the electronic structure of molecules. researchgate.net
The substitution of hydrogen with deuterium in a molecule like this compound leads to measurable changes in NMR spectra. researchgate.net These changes, or isotope effects, primarily manifest as shifts in the chemical shifts of nearby nuclei, such as ¹³C and ¹H. nih.gov The magnitude and direction of these shifts provide detailed information about molecular structure, bonding, and dynamics. researchgate.net Deuterium isotope effects on ¹³C chemical shifts can be used to probe changes in vibrationally averaged bond lengths and angles. researchgate.net
These isotope effects are categorized as primary or secondary:
Primary isotope effects are observed at the site of substitution.
Secondary isotope effects are observed at nuclei that are not directly bonded to the isotope but are located elsewhere in the molecule. nih.gov
Determining these effects can often be achieved with simple 1D NMR spectra, although more advanced techniques may be required in complex cases. nih.gov For instance, specialized NMR experiments can be used to measure isotope effects on less common nuclei like ¹⁵N. nih.gov The study of these effects is a valuable tool in various chemical investigations, including the analysis of hydrogen bonding and tautomerism. nih.gov
The following table outlines advanced spectroscopic methodologies used for isotope effect studies.
| Spectroscopic Technique | Principle | Information Gained from Isotope Effects |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. Isotopic substitution alters the local electronic environment, causing changes in chemical shifts (δ). | Provides detailed insights into molecular structure, electronic structure, hydrogen bonding, and reaction mechanisms through the analysis of isotope-induced shifts in ¹³C, ¹H, and other nuclei. nih.govresearchgate.net |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. The vibrational frequency of a bond is dependent on the mass of the atoms involved (e.g., C-H vs. C-D). | Allows for the direct observation of changes in bond vibrational frequencies upon isotopic substitution, which is fundamental to understanding the kinetic isotope effect. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. Like IR, it probes molecular vibrations and is sensitive to isotopic substitution. | Complements IR spectroscopy, providing information on vibrational modes and how they are affected by the increased mass of deuterium. |
Applications of 1 Bromohexane 5,5,6,6,6 D5 in Mechanistic Organic Chemistry
Elucidation of Reaction Mechanisms Through Isotopic Tracing
Isotopic tracing with deuterium-labeled compounds is a cornerstone of mechanistic investigation. thalesnano.com By replacing hydrogen with its heavier, stable isotope, deuterium (B1214612), researchers can distinguish between atoms that would otherwise be indistinguishable. scielo.org.mx The C-D bond is spectroscopically different from the C-H bond, which can be detected by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This allows for the precise tracking of the labeled portion of the molecule, providing direct evidence for proposed reaction pathways. acs.org
In reactions where the carbon skeleton of a molecule might undergo rearrangement, 1-Bromohexane-5,5,6,6,6-D5 is an invaluable probe. The deuterium-labeled terminal end of the hexyl chain acts as a clear marker. If a reaction product shows the deuterium atoms at a different position within the molecule, it provides unequivocal evidence of a skeletal rearrangement.
For instance, in carbocation-mediated reactions, hydride or alkyl shifts can occur. By analyzing the mass spectra and NMR data of the products, the exact location of the deuterium labels can be determined. This information reveals whether the terminal carbons (5 and 6) have shifted, confirming or refuting proposed rearrangement mechanisms.
Table 1: Hypothetical Rearrangement Study Using this compound
| Reactant | Proposed Intermediate | Expected Product (No Rearrangement) | Observed Product (with Rearrangement) | Mechanistic Insight |
| This compound | Hex-1-yl cation | 1-Hexanol-5,5,6,6,6-D5 | Mixture including 2-Hexanol-5,5,6,6,6-D5 | Confirms a 1,2-hydride shift from the primary carbocation to a more stable secondary carbocation before nucleophilic attack. |
While the deuterium labels in this compound are remote from the reaction center (the C-Br bond at position 1), they are still crucial for product identification in competing reaction pathways, such as nucleophilic substitution (SN1/SN2) and elimination (E1/E2). ucsb.edulibretexts.org
In an SN2 reaction, a strong nucleophile attacks the carbon bearing the bromine in a single, concerted step, leading to an inversion of stereochemistry. masterorganicchemistry.comchemrevise.org In an SN1 reaction, the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. savemyexams.com Similarly, E2 is a concerted elimination process, while E1 proceeds via a carbocation. libretexts.orglibretexts.org
Using the deuterated compound allows for precise quantification of the product mixture (e.g., substitution vs. elimination products) via mass spectrometry, even if the products have very similar physical properties. The label ensures that the observed products originated from the starting material and helps to confirm that no unexpected fragmentation or rearrangement involving the tail end of the chain has occurred.
In radical reactions, the C-Br bond can be homolytically cleaved to generate a hexyl radical. Deuterium labeling is an effective method for studying the subsequent steps in a radical chain reaction. rsc.org For example, in reactions involving radical cyclization or hydrogen atom transfer, the position of the deuterium atoms in the final product can provide definitive evidence for the proposed mechanism. acs.orgresearchgate.net
Radical trapping experiments can also be employed. When a radical trap is used, the captured fragment can be analyzed by mass spectrometry. The presence of the D5-labeled hexyl group attached to the trap confirms the formation of the initial radical intermediate. researchgate.netresearchgate.net
Organometallic reactions are fundamental to modern synthetic chemistry for forming carbon-carbon bonds. libretexts.org Using this compound as a substrate provides clear mechanistic insights.
Grignard Reactions: Formation of a Grignard reagent from this compound yields a deuterated organomagnesium halide. acs.orglibretexts.org Subsequent reaction with an electrophile, such as an aldehyde or ketone, will transfer the D5-hexyl group to the electrophile. organic-chemistry.orgbyjus.com Analysis of the product confirms that the entire hexyl chain, including the deuterated terminus, was transferred intact. Quenching the Grignard reagent with D₂O would result in hexane-1,1,5,5,6,6,6-D7, demonstrating the reactivity of the organometallic species. youtube.com
Suzuki and Heck Reactions: In palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions, an organometallic species is coupled with an organic halide. libretexts.orgyoutube.com Using the deuterated substrate allows chemists to verify that the coupling occurs at the intended position (C1) and that the rest of the carbon chain remains unchanged during the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov
Table 2: Expected Products in Organometallic Reactions with this compound
| Reaction Type | Coupling Partner | Expected Product | Mechanistic Confirmation |
| Grignard | Formaldehyde, then H₃O⁺ | Heptan-1-ol-6,6,7,7,7-D5 | Confirms C-C bond formation via nucleophilic addition of the intact D5-hexyl magnesium bromide. |
| Suzuki | Phenylboronic acid | 1-Phenylhexane-5,5,6,6,6-D5 | Demonstrates the integrity of the alkyl chain during the Pd-catalyzed cross-coupling cycle. |
| Heck | Styrene | Mixture of (E/Z)-1-phenyloct-1-ene-7,7,8,8,8-D5 | Tracks the D5-hexyl group through the migratory insertion and beta-hydride elimination steps. |
Kinetic Isotope Effect (KIE) Studies
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. columbia.edu It is a powerful tool for determining reaction mechanisms because it can provide information about bond breaking or formation at the rate-determining step of a reaction. pharmacy180.com The KIE is expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD), kH/kD. wikipedia.org
Primary KIE: A primary KIE is observed when the bond to the isotopically labeled atom is being broken or formed in the rate-determining step. For C-H/C-D bonds, a primary KIE (kH/kD) is typically greater than 2 and can be as high as 7-8 at room temperature. pharmacy180.comscribd.com For this compound, a primary KIE would not be expected in typical substitution or elimination reactions, as the C-D bonds are not at the reaction center. A primary KIE would only manifest if a reaction mechanism involved the cleavage of a C-D bond at C5 in the rate-limiting step, such as in certain esoteric rearrangement or radical hydrogen abstraction reactions.
Secondary KIE: A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond breaking/formation in the rate-determining step. princeton.edunih.gov These effects are generally much smaller, with kH/kD values typically ranging from 0.8 to 1.5. nih.gov They are caused by changes in the vibrational frequencies of the C-D bonds between the ground state and the transition state. libretexts.org For this compound, any observed KIE in an SN1, SN2, E1, or E2 reaction would be a secondary KIE. Although small, these effects can provide subtle but valuable information about the structure and hybridization of the transition state. For example, a small change in reaction rate could indicate a long-range electronic or steric effect influenced by the deuterated group.
Table 3: Illustrative Kinetic Isotope Effects (KIE) in Reactions of Hexyl Bromide
| Reaction Type | Labeled Position for KIE | Type of KIE | Typical kH/kD Value | Mechanistic Implication |
| E2 Elimination | 2-bromohexane-2-D | Primary | ~6.7 libretexts.orgprinceton.edu | C-D bond at the beta-position is broken in the rate-determining step. |
| SN1 Solvolysis | 1-bromohexane-1,1-D2 | Secondary (α) | ~1.1-1.25 | Change in hybridization from sp³ (ground state) to sp² (carbocation intermediate). |
| SN2 Substitution | 1-Bromohexane-5,5,6,6,6-D5 | Secondary (δ/ε) | ~1.0 | The remote isotopic substitution has a negligible effect on the rate, confirming the label acts as a passive tracer. |
Interpretation of KIE Data for Transition State Characterization
The kinetic isotope effect (KIE) is a cornerstone of mechanistic investigation, defined as the ratio of the reaction rate of a molecule with a lighter isotope to that of its counterpart with a heavier isotope (kH/kD). The magnitude of the KIE provides crucial information about bond-breaking and bond-forming events in the rate-determining step of a reaction. In the context of this compound, the deuterium atoms are located at the C5 and C6 positions, remote from the reactive C-Br bond at C1. This positioning makes it a valuable substrate for studying secondary kinetic isotope effects.
Secondary KIEs arise when the isotopic substitution is at a position not directly involved in bond cleavage. These effects are typically smaller than primary KIEs but are highly informative about changes in hybridization and steric environment at the labeled position during the transition state. For instance, in nucleophilic substitution reactions of 1-bromohexane (B126081), the use of this compound can help differentiate between SN1 and SN2 mechanisms.
| Reaction Type | Expected Secondary KIE (kH/kD) at β-position | Interpretation of Transition State |
| SN1 Solvolysis | > 1 (Normal) | In an SN1 reaction, the C-Br bond breaks in the rate-determining step to form a carbocation intermediate. The hybridization at the α-carbon changes from sp3 to sp2, leading to a loosening of the C-H (or C-D) bonds at the adjacent β-carbon due to hyperconjugation. This results in a normal secondary KIE. |
| SN2 Substitution | ≈ 1 or slightly < 1 (Inverse) | In a concerted SN2 reaction, the nucleophile attacks as the leaving group departs. The hybridization at the α-carbon remains sp3 in the transition state. The steric hindrance to the incoming nucleophile can be slightly different for the deuterated and non-deuterated compounds, often leading to a KIE close to unity or a small inverse effect. |
This table illustrates the expected secondary kinetic isotope effects for SN1 and SN2 reactions of bromoalkanes, providing a basis for interpreting experimental data obtained with this compound.
Isotopic Perturbation of Chemical Equilibria
The substitution of hydrogen with deuterium can also influence the position of chemical equilibria. This phenomenon, known as the isotopic perturbation of equilibrium, arises from the differences in zero-point energies (ZPE) between C-H and C-D bonds. The C-D bond is slightly stronger and has a lower ZPE than the C-H bond. Consequently, in a system at equilibrium, the deuterium atom will preferentially occupy the position with the steeper potential energy well, which corresponds to the more sterically hindered or lower energy state.
While this compound is not the most common example for studying conformational equilibria, the principles can be applied. For instance, in substituted cyclohexanes, a deuterium atom can exhibit a slight preference for the axial position compared to a hydrogen atom. This is because the vibrational amplitudes of the C-D bond are smaller, leading to reduced steric interactions in the more constrained axial environment.
| Equilibrium | Isotopic Preference | Rationale |
| Axial vs. Equatorial Conformations in Substituted Hexanes | Deuterium may show a slight preference for the axial position over hydrogen. | The lower zero-point energy and smaller vibrational amplitude of the C-D bond can lead to reduced steric strain in the more crowded axial position compared to a C-H bond. |
| Intermolecular Association | Deuterated compounds may exhibit slightly different strengths of intermolecular interactions. | The change in vibrational frequencies upon deuteration can subtly alter the polarizability and dipole moment of the molecule, influencing van der Waals forces and dipole-dipole interactions. |
This table outlines the general principles of how isotopic substitution with deuterium can perturb chemical equilibria, with potential applications in understanding the conformational preferences and intermolecular interactions of molecules like this compound.
Assessment of Reaction Stereochemistry and Regioselectivity
The use of specifically deuterated substrates like this compound is instrumental in determining the stereochemical and regiochemical outcomes of reactions, particularly in elimination reactions.
In dehydrobromination reactions, the placement of deuterium at the C5 position allows for the investigation of the regioselectivity of the elimination, i.e., whether the double bond is formed between C1 and C2 (Hofmann product) or C2 and C3 (if rearrangement occurs, though less likely for a primary halide). More importantly, if the deuterium were at the β-position (C2), it would directly probe the mechanism. For E2 eliminations, a large primary KIE would be expected if the C-D bond at C2 is broken in the rate-determining step.
The stereochemistry of elimination reactions, which requires an anti-periplanar arrangement of the departing hydrogen and leaving group, can also be probed using stereospecifically deuterated compounds. While this compound itself is not chiral, the principles are demonstrated with related systems. The observed stereochemistry of the resulting alkene when a deuterated substrate is used provides definitive evidence for the geometric requirements of the transition state.
| Reaction | Use of Deuterated Substrate | Mechanistic Insight Gained |
| E2 Elimination | Substrate deuterated at the β-position. | A large primary KIE (kH/kD > 2) indicates that the β-C-H (or C-D) bond is broken in the rate-determining step, a hallmark of the E2 mechanism. |
| E1 Elimination | Substrate deuterated at the β-position. | A small or no primary KIE (kH/kD ≈ 1) suggests that the β-C-H bond is not broken in the rate-determining step, which is consistent with the stepwise E1 mechanism where leaving group departure is the slow step. |
| Stereospecific Reactions | Stereospecifically deuterated substrate. | The stereochemical outcome of the product directly reflects the geometric constraints of the transition state, such as the requirement for anti-periplanar geometry in E2 reactions. |
This table summarizes how deuterium labeling in substrates like bromoalkanes can be used to distinguish between elimination reaction mechanisms and to elucidate the stereochemical course of the reaction.
Applications of 1 Bromohexane 5,5,6,6,6 D5 in Broader Scientific Domains Chemical, Biochemical, Environmental Research
Advanced Chemical Synthesis and Derivatization Research
In the realm of chemical synthesis, 1-Bromohexane-5,5,6,6,6-D5 serves as a specialized building block and mechanistic probe. The presence of deuterium (B1214612) atoms allows for the precise tracking of the hexyl group during reactions, providing insights into reaction pathways and the formation of new molecules.
The primary application of this compound in this context is as a precursor for the synthesis of novel molecules containing a deuterated hexyl moiety. This is particularly useful in creating internal standards for mass spectrometry, which are essential for the accurate quantification of analogous non-deuterated compounds in various matrices. By incorporating the deuterated hexyl group, researchers can synthesize a wide array of compounds, including deuterated lipids and surfactants, which are in high demand for techniques like neutron scattering studies. europa.eu
| Precursor Compound | Resulting Deuterated Compound Class | Application |
| This compound | Deuterated Fatty Acids | Internal standards for lipidomics |
| This compound | Deuterated Alkyl-Aromatics | Mechanistic studies in organic reactions |
| This compound | Deuterated Surfactants | Neutron scattering studies |
As an alkylating agent, this compound is employed to introduce a deuterated hexyl group into more complex molecular architectures. This process is fundamental in organic synthesis for building larger molecules with specific properties. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions where the deuterated hexyl chain is attached to a variety of substrates. This capability is crucial in the pharmaceutical and agrochemical industries for synthesizing complex molecules where understanding the metabolic fate of different parts of the molecule is important.
The general mechanism involves the reaction of this compound with a nucleophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond and the displacement of the bromide ion. This allows for the precise and stable incorporation of the deuterated tag into a target molecule.
The use of deuterated building blocks like this compound can contribute to the development of new synthetic methodologies. For instance, in polymer science, incorporating deuterated monomers can help in elucidating polymerization mechanisms and understanding the structure and dynamics of polymer chains using techniques like neutron scattering. While specific examples directly utilizing this compound in novel polymer synthesis are not extensively documented in publicly available literature, the principles of using deuterated monomers are well-established for creating polymers with unique properties for specialized applications. mit.eduresearchgate.net The synthesis of specialty chemicals, such as those used in fragrances or as specific solvents, can also benefit from the use of deuterated intermediates to study reaction kinetics and optimize production processes.
Biochemical Pathway Tracing (Employing in vitro or Animal Models, Excluding Human Clinical Data)
In biochemical research, isotopically labeled compounds are indispensable for tracing the metabolic fate of molecules. This compound, after appropriate chemical modification to a biologically relevant molecule, can serve as a tracer to investigate various metabolic pathways.
Deuterated fatty acids, which can be synthesized from this compound, are powerful tools for studying lipid metabolism. europa.eu Once introduced into an in vitro cellular system or an animal model, the metabolic fate of the deuterated hexyl chain can be followed using mass spectrometry. This allows researchers to track the incorporation of the labeled fatty acid into complex lipids like triglycerides and phospholipids, and to monitor its breakdown through processes like beta-oxidation.
Stable isotope tracers are considered a gold-standard method for studying lipid and lipoprotein metabolism. bioscientifica.com For example, deuterated water (D₂O) is used to measure the synthesis rates of fatty acids and cholesterol. metsol.comresearchgate.net Similarly, a fatty acid labeled with deuterium, derived from this compound, could be used to provide more specific information about the pathways of a particular fatty acid. These studies are crucial for understanding diseases associated with altered lipid metabolism, such as metabolic syndrome and non-alcoholic fatty liver disease.
| Research Area | Application of Deuterated Hexyl Tracer | Analytical Technique |
| De novo Lipogenesis | Tracing the incorporation of the deuterated hexyl chain into newly synthesized fatty acids. | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Fatty Acid Oxidation | Monitoring the breakdown of the deuterated fatty acid into smaller units. | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Complex Lipid Synthesis | Following the integration of the labeled fatty acid into triglycerides and phospholipids. | Tandem Mass Spectrometry (MS/MS) |
The kinetic isotope effect (KIE) is a powerful tool for studying enzymatic reaction mechanisms. By comparing the reaction rates of a deuterated substrate with its non-deuterated counterpart, researchers can gain insights into the rate-determining steps of an enzymatic reaction. If the bond to a deuterium atom is broken in the rate-limiting step, the reaction will proceed more slowly than with a hydrogen atom.
Environmental Fate and Transport Studies of Organic Contaminants (as a non-radioactive tracer)
The investigation of how organic contaminants move and persist in the environment is essential for assessing their potential risks to ecosystems and human health. cdc.govnih.govepa.gov In this context, non-radioactive tracers serve as invaluable tools, enabling scientists to track contaminant pathways in subsurface environments without introducing radioactive materials. mdpi.com The deuterated organobromine compound, this compound, holds considerable promise as such a tracer. Its distinct physicochemical characteristics allow it to simulate the behavior of specific organic pollutants while remaining clearly distinguishable from naturally occurring substances.
The effectiveness of a tracer in environmental science hinges on several key attributes that ensure it accurately reflects the movement of the target contaminant without altering the natural system. A comparison of these ideal properties with the inferred characteristics of this compound highlights its potential as a valuable tracer.
Interactive Data Table: Comparison of Ideal Tracer Properties and Inferred Properties of this compound
| Property | Ideal Tracer Characteristic | Inferred Characteristic for this compound | Rationale |
| Chemical Inertness | Should not react with the aquifer matrix or other dissolved species. | Moderately inert. While the carbon-bromine bond can undergo chemical reactions, it is often sufficiently stable in many groundwater environments for the duration of tracer studies. | Bromoalkanes exhibit some reactivity, but their degradation rates in subsurface conditions are frequently slow enough to be suitable for transport investigations. nih.gov |
| Transport Similarity | Should exhibit transport properties (such as sorption, advection, and dispersion) that are similar to the contaminant being studied. | Similar to other non-polar, moderately hydrophobic organic contaminants. Its behavior can be correlated with properties like the octanol-water partition coefficient (Kow). | Studies have shown that the transport of mononuclear aromatic hydrocarbons is related to their physicochemical properties, including Kow. nih.gov |
| Low Background | Should have a negligible or zero natural background concentration in the environment. | Very low. This deuterated compound is synthetically produced and does not occur naturally. | The absence of natural background concentrations is a primary reason for using deuterated compounds as tracers. mdpi.commdpi.com |
| High Detectability | Should be detectable at very low concentrations with high precision. | High. It can be accurately measured at low concentrations using analytical techniques like gas chromatography-mass spectrometry (GC-MS). | GC-MS is a standard and highly sensitive method for the analysis of a wide range of organic compounds. |
| Non-toxic | Should be non-toxic at the concentrations typically used in tracer studies. | Low toxicity at tracer concentrations. | Although bromoalkanes can be toxic at high concentrations, the minimal amounts used in tracer studies mitigate this risk. |
| Cost-Effective | Should be economically viable for use in field-scale environmental studies. | Moderate. The synthesis of deuterated compounds can be more costly than their non-deuterated counterparts. | The expense of synthetic tracers is a practical consideration in the design of environmental investigations. |
Detailed Research Findings and Applications
While specific field studies employing this compound as an environmental tracer are not widely documented in scientific literature, its potential uses can be extrapolated from research on analogous compounds and the fundamental principles of contaminant hydrogeology.
The principal role of this compound would be to act as a surrogate for halogenated organic contaminants, a significant and widespread class of environmental pollutants. nih.gov By introducing this deuterated compound into a contaminated site, researchers can monitor its movement to understand transport mechanisms and forecast the migration of other, more hazardous, brominated or chlorinated hydrocarbons.
The deuterium labeling at the terminal end of the hexane (B92381) chain (positions 5 and 6) is a critical feature. This specific isotopic signature allows the molecule to be unequivocally identified by mass spectrometry, distinguishing it from any potential background levels of non-deuterated 1-bromohexane (B126081). This is especially beneficial in industrial locations where a variety of organic chemicals might be present.
The sorption of 1-bromohexane to soil and sediment is a key process governing its transport. This interaction is primarily influenced by the organic carbon content of the soil and the hydrophobicity of the compound. nih.govepa.govnih.gov As a compound with moderate hydrophobicity, 1-bromohexane will experience some degree of retardation in its movement relative to water. This characteristic makes it a suitable analogue for many organic pollutants that also bind to soil particles. The presence of deuterium is not expected to significantly affect the sorption properties of the molecule.
In a hypothetical field study, a precisely measured amount of this compound would be injected into a monitoring well within a contaminated aquifer. Subsequently, water samples would be systematically collected over time from adjacent wells. The analysis of these samples for the tracer's concentration would reveal its arrival time and spatial distribution. This information can then be utilized to calculate crucial hydrogeological parameters, including groundwater velocity, dispersion, and the retardation factor of the contaminant it is designed to simulate.
Future Research Directions and Advanced Methodologies Pertaining to 1 Bromohexane 5,5,6,6,6 D5
Development of More Efficient and Stereoselective Deuteration Strategies for Alkyl Halides
The synthesis of specifically deuterated alkyl halides like 1-Bromohexane-5,5,6,6,6-D5 relies on effective deuteration methods. Future advancements are centered on creating more efficient, selective, and sustainable strategies for introducing deuterium (B1214612) into alkyl chains.
Exploration of Sustainable and Green Chemistry Approaches to Deuterium Labeling
The demand for environmentally benign chemical processes has spurred research into greener methods for deuterium labeling. researchgate.net Traditional methods often involve harsh reagents or expensive deuterium sources. Modern strategies focus on sustainability by utilizing economical deuterium sources like heavy water (D₂O) and employing energy-efficient activation methods. oaepublish.comacs.org
Key green approaches include:
Photochemical Deuteration : This method uses light to initiate the deuteration process, often under mild conditions. rsc.org It has been applied to the late-stage deuteration of complex molecules and represents a growing field. rsc.orgrsc.org
Electrochemical Deuteration : Using electrons as a clean reductant, electrochemical methods can drive the deuteration of alkyl halides. oaepublish.comchinesechemsoc.org This technique allows for precise control by adjusting parameters like applied voltage and offers a safe and efficient alternative to chemical reductants. oaepublish.com
Catalyst-Free Methods : Recent innovations include catalyst-free systems, such as using tailored photoredox-active carboxylic acids that act as both reactant and catalyst, eliminating the need for environmentally unfriendly metal catalysts. rsc.org
These sustainable methods aim to reduce waste, avoid toxic reagents, and utilize abundant deuterium sources, making the synthesis of compounds like this compound more economical and eco-friendly. chinesechemsoc.orgroyalsocietypublishing.org
Table 1: Comparison of Emerging Green Deuteration Methods
| Method | Activation | Deuterium Source | Key Advantages |
|---|---|---|---|
| Photochemical | Visible Light | D₂O, other deuterated solvents | Mild conditions, high functional group tolerance, suitable for complex molecules. rsc.orgrsc.org |
| Electrochemical | Electricity | D₂O | Uses electrons as a clean reductant, avoids chemical reagents, highly controllable. oaepublish.comchinesechemsoc.org |
| Catalyst-Free Photoredox | Light | D₂O | Eliminates need for metal photocatalysts, sustainable, high regioselectivity. rsc.org |
Advancement of Chemoenzymatic and Biocatalytic Deuteration Methods
Biocatalysis offers unparalleled selectivity, making it a highly attractive strategy for asymmetric deuteration. bohrium.com Enzymes can operate under mild conditions and provide near-perfect chemo-, stereo-, and isotopic selectivity. researchgate.net Future research is focused on expanding the toolbox of enzymes for deuteration and optimizing their efficiency.
Advancements in this area include:
Cofactor Recycling Systems : A significant challenge in using NADH-dependent enzymes for deuteration is the need for the deuterated cofactor, [4-²H]-NADH. bohrium.comresearchgate.net Innovative strategies now combine a clean reductant like hydrogen gas (H₂) with D₂O to generate and recycle the necessary deuterated cofactor in situ. researchgate.netacs.org
Enzyme Engineering and Discovery : Researchers are exploring new enzymes, such as α-oxoamine synthases, capable of producing a range of α-²H amino acids and other building blocks stereoselectively using D₂O as the deuterium source. acs.orgnih.gov
Hybrid Catalysis : Combining biocatalysis with electro- or chemo-catalysis creates powerful hybrid systems for atom-efficient deuteration. acs.org These systems can use an electrode or H₂ gas to supply electrons, relying on D₂O as the deuterium source, which is highly desirable. acs.org
These chemoenzymatic and biocatalytic methods provide a powerful and sustainable route to chiral deuterated molecules, a task that is difficult to achieve with traditional chemical synthesis. researchgate.netnih.gov
Integration of Advanced Computational Chemistry for Predicting Deuterium Effects and Reaction Pathways
Computational chemistry has become an essential tool for understanding and predicting the behavior of isotopically labeled compounds. numberanalytics.com By modeling reaction mechanisms at a molecular level, researchers can predict kinetic isotope effects (KIEs), which are crucial for elucidating reaction pathways. researchgate.net
Future applications in this area involve:
Predicting Kinetic Isotope Effects (KIEs) : Advanced computational methods like Density Functional Theory (DFT) can accurately calculate KIEs. numberanalytics.commdpi.com This allows for the interpretation of experimental results and can distinguish between similar transition states. princeton.edu For a compound like this compound, computational models can predict how the deuterium atoms at the C5 and C6 positions will influence reaction rates and outcomes.
Modeling Reaction Pathways : Computational studies can map out the entire potential energy surface of a reaction, identifying intermediates and transition states. nih.gov This is particularly valuable for complex reactions like C-H activation, where transient σ-alkane complexes are formed. researchgate.net
Understanding Secondary KIEs : Beyond the primary effect on the bond being broken, deuterium substitution causes secondary kinetic isotope effects (SKIEs). Computational analysis can dissect the origins of these effects, such as changes in hyperconjugation or hybridization, providing a deeper understanding of the reaction mechanism. princeton.eduresearchgate.net
The synergy between computational prediction and experimental validation accelerates the design of new experiments and the interpretation of complex chemical phenomena. numberanalytics.comresearchgate.net
Role in Multi-Isotope Labeling Studies for Enhanced Mechanistic Resolution
While single-isotope labeling, as in this compound, is highly informative, multi-isotope labeling offers even greater mechanistic detail. metwarebio.com By incorporating different isotopes (e.g., ²H, ¹³C, ¹⁵N) into the same molecule or using them in parallel experiments, scientists can trace the fates of multiple atoms simultaneously. nih.govsymeres.com
Future research will increasingly employ this strategy:
Parallel Labeling Experiments : This technique involves running identical experiments with different isotopic tracers. nih.gov For example, studying a reaction using both ¹³C-labeled and ²H-labeled hexyl bromide could provide complementary information about bond formation and cleavage events.
Doubly Labeled Compounds : Synthesizing molecules with both ²H and ¹³C labels allows for advanced NMR and mass spectrometry experiments that can reveal intricate details about molecular rearrangements and reaction intermediates. symeres.comwikipedia.org
Elucidating Complex Pathways : In biochemistry, multi-isotope labeling is used in metabolic flux analysis to map complex metabolic networks. wikipedia.org In organic chemistry, it can definitively distinguish between proposed mechanisms in catalysis and reaction dynamics. numberanalytics.com
The use of compounds like this compound in conjunction with other isotopically labeled reagents will be instrumental in resolving highly complex reaction mechanisms. metwarebio.com
Emerging Analytical Techniques and Instrumentation Utilizing Deuterated Probes
Deuterated compounds are indispensable as internal standards in quantitative analysis, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR). wikipedia.orgclearsynth.com Their chemical behavior is nearly identical to their non-deuterated counterparts, but their difference in mass makes them easily distinguishable. clearsynth.com
Future trends in this area include:
Advanced Mass Spectrometry : In quantitative metabolomics and proteomics, deuterated standards are the gold standard for correcting for matrix effects and ensuring accurate quantification. clearsynth.comnih.gov The development of high-resolution MS instrumentation continues to improve the sensitivity and accuracy of these measurements. nih.gov
Raman Microspectroscopy : A novel technique, single-cell Raman microspectroscopy coupled with deuterium isotope probing (Raman-DIP), allows for the visualization of metabolic activity at the single-cell level. acs.org By feeding cells deuterated nutrients, researchers can track their uptake and incorporation into cellular components like lipids, providing a culture-independent method to study microbial metabolism. acs.org
Nuclear Reaction Analysis (NRA) : This ion-beam analysis technique has been used to probe the uptake of deuterated carbohydrate probes in mycobacteria, offering a label-free method for measuring nutrient acquisition. rsc.org
Atom Probe Tomography (APT) : For materials science, APT provides atomic-scale elemental analysis. Using deuterium instead of hydrogen is recommended because it can be distinguished from background hydrogen in the analysis chamber, allowing for precise quantification and distribution mapping of the isotope within a material. researchgate.net
The development of new analytical methods that leverage the unique properties of deuterated probes like this compound will continue to push the boundaries of scientific measurement. clearsynth.comsigmaaldrich.com
Table 2: Applications of Deuterated Compounds in Analytical Techniques
| Technique | Role of Deuterated Compound | Information Gained |
|---|---|---|
| Mass Spectrometry (MS) | Internal Standard | Accurate quantification of analytes by correcting for sample loss and matrix effects. clearsynth.comnih.gov |
| Raman-DIP | Metabolic Probe | Visualization of carbon utilization and metabolic pathways at the single-cell level. acs.org |
| Nuclear Reaction Analysis | Nutrient Probe | Label-free measurement of small molecule uptake in cells. rsc.org |
| Atom Probe Tomography | Isotopic Marker | Atomic-scale 3D mapping of elemental distribution in materials. researchgate.net |
Contribution to Fundamental Understanding of Alkane Reactivity and Bond Activation
Alkanes are notoriously inert due to their strong, nonpolar C-H bonds. The study of C-H bond activation is a central theme in modern chemistry. researchgate.net Deuterated alkanes and their derivatives, such as this compound, are critical tools for probing the mechanisms of these challenging reactions. acs.org
Contributions in this fundamental area include:
Mechanistic Probes for C-H Activation : The kinetic isotope effect observed when a C-D bond is cleaved instead of a C-H bond provides direct evidence that C-H cleavage is part of the rate-determining step of a reaction. researchgate.netresearchgate.net This has been fundamental in studying reactions catalyzed by transition metal complexes. rutgers.edumdpi.com
Investigating σ-Alkane Complexes : It is now established that many C-H activation reactions proceed through transient σ-alkane complexes, where a C-H bond coordinates to a metal center before breaking. researchgate.netrutgers.edu Experiments using deuterium labeling have been crucial in detecting and characterizing these fleeting intermediates. rutgers.edu
Understanding Reaction Selectivity : In alkanes with multiple types of C-H bonds (e.g., primary, secondary), deuteration studies help elucidate the factors that control selectivity. nih.gov Comparing the reactivity of different positions within a molecule provides insight into the electronic and steric preferences of the catalyst.
By using specifically deuterated substrates like this compound, chemists can gain a deeper, more nuanced understanding of the fundamental principles governing the reactivity of one of chemistry's most challenging substrates. researchgate.netacs.org
Q & A
Basic: What is the significance of deuterium labeling in 1-Bromohexane-5,5,6,6,6-D5 for mechanistic studies?
Deuterium labeling in this compound allows precise tracking of reaction pathways and metabolic transformations. The deuterated positions (C5 and C6) act as non-radioactive isotopic tracers, enabling researchers to study kinetic isotope effects (KIEs) and elucidate mechanisms in organic synthesis or biochemical systems. For example, deuterium substitution can slow reaction rates at labeled positions, providing insights into rate-determining steps .
Basic: What are the standard synthetic routes for preparing this compound?
Common methods include:
- Deuterated Grignard Reagent Synthesis : Reaction of deuterated hexanol derivatives with hydrobromic acid (HBr) under controlled conditions, ensuring selective deuteration at C5 and C6. Isotopic purity (>98 atom% D) is achieved via repeated distillation or column chromatography .
- Halogen Exchange : Substitution of hydroxyl or other leaving groups in deuterated precursors (e.g., 5,5,6,6,6-D5-hexanol) using PBr₃ or HBr in ether, followed by purification to remove non-deuterated byproducts .
Advanced: How can researchers optimize deuteration efficiency during synthesis?
Key strategies include:
- Isotopic Precursor Selection : Use high-purity deuterated starting materials (e.g., CD₃CD₂Li) to minimize isotopic dilution .
- Reaction Condition Control : Conduct reactions under anhydrous, inert atmospheres (N₂/Ar) to prevent proton-deuterium exchange. For example, lithium-halogen exchange reactions at low temperatures (−78°C) improve deuteration specificity .
- Analytical Validation : Employ mass spectrometry (MS) and ²H-NMR to quantify isotopic enrichment and adjust synthetic protocols iteratively .
Advanced: How should conflicting spectroscopic data (e.g., NMR vs. MS) be resolved when characterizing deuterated compounds?
- Cross-Validation : Use complementary techniques:
- Controlled Hydrolysis Experiments : Hydrolyze the compound and analyze fragments to identify inconsistencies in deuteration patterns .
- Literature Benchmarking : Compare data with published spectra of analogous deuterated alkanes to identify artifacts .
Advanced: What advanced analytical techniques are critical for confirming isotopic purity and structural integrity?
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies deuterium incorporation via fragmentation patterns and isotopic peaks .
- Isotope Ratio Monitoring (IRM) : Measures ²H/¹H ratios with precision <0.1% using specialized mass spectrometers .
- Two-Dimensional NMR (HSQC/HMBC) : Correlates ¹H and ¹³C signals to confirm deuterium placement and rule out positional isomers .
Advanced: What are key considerations in designing substitution reactions with this compound as a starting material?
- Mechanistic Pathway : SN2 reactions require polar aprotic solvents (e.g., DMF) to stabilize transition states. Steric hindrance at C5/C6 may slow nucleophilic attack, necessitating elevated temperatures .
- Deuterium Retention : Monitor deuterium loss during elimination or hydrolysis. For example, in E2 reactions, β-deuterium isotope effects can reduce elimination rates, favoring substitution .
- Synthetic Applications : Use as a deuterated alkylating agent in drug metabolism studies or to synthesize deuterated polymers for material science .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
